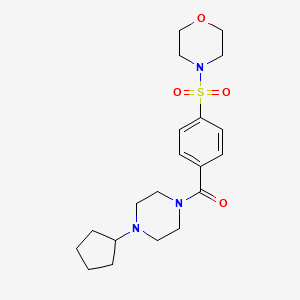
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that features both piperazine and morpholine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield sulfides .
Aplicaciones Científicas De Investigación
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and neurotrophic effects.
Industry: Could be used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action for (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with the sigma-1 receptor. This receptor is known to play a role in neuroprotection and neurotrophic effects. The compound’s high binding affinity for this receptor suggests that it may help protect neurons from excitotoxicity and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: Known for its neuroprotective and neurotrophic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Uniqueness
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is unique due to its dual piperazine and morpholine moieties, which contribute to its high binding affinity for the sigma-1 receptor and its potential neuroprotective effects .
Propiedades
Fórmula molecular |
C20H29N3O4S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(4-cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H29N3O4S/c24-20(22-11-9-21(10-12-22)18-3-1-2-4-18)17-5-7-19(8-6-17)28(25,26)23-13-15-27-16-14-23/h5-8,18H,1-4,9-16H2 |
Clave InChI |
PVRDKIQLSKDDPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















